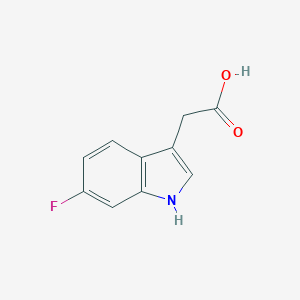

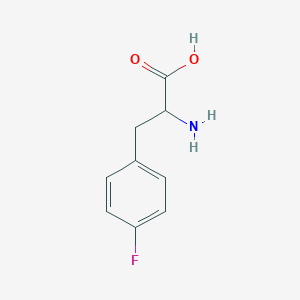

4-Fluorophenylalanine

Overview

Description

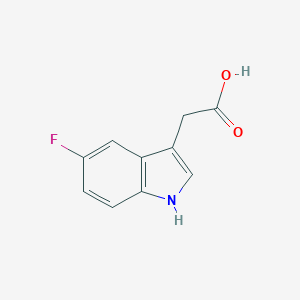

4-Fluoro-L-phenylalanine is a non-proteinogenic amino acid and an inhibitor of protein synthesis . It is a substrate for tyrosine hydroxylase (TH) that has been used to study the regulation of that enzyme .

Synthesis Analysis

The synthesis of 4-Fluorophenylalanine has been achieved from phenylalanine boronic esters via a rapid and efficient two-step directed copper-mediated nucleophilic fluorination and deprotection reaction .Molecular Structure Analysis

The molecular formula of this compound is C9H10FNO2 . The average mass is 183.180 Da and the monoisotopic mass is 183.069550 Da . The ChemSpider ID is 625046 .Chemical Reactions Analysis

4-Fluoro-D,L-PHENYLALANINE may be sensitive to exposure to light. It may react as an organic amine or acid, although, its reactivity is moderated considerably by the presence of the other group .Physical And Chemical Properties Analysis

4-Fluoro-L-phenylalanine is insoluble in water . Its density is 1.3±0.1 g/cm3, boiling point is 313.3±32.0 °C at 760 mmHg, and flash point is 143.3±25.1 °C .Scientific Research Applications

Protein Structure Studies : 4-Fluorophenylalanine has been used to study protein structures. For example, its incorporation into carbonic anhydrase from rabbits and hemoglobin from chimpanzees allowed for detailed NMR studies, revealing insights into the tertiary structure adjustments in response to inhibitors and variations in oxidation states and ligands (Gamcsik & Gerig, 1986, FEBS Letters) (Gamcsik, Gerig, & Swenson, 1986, Biochimica et biophysica acta).

Fluorescent Amino Acid in Protein Research : Dansylalanine, a fluorescent amino acid, was genetically encoded in yeast using an amber nonsense codon, demonstrating the potential of fluorophores in studying protein structure and function (Summerer et al., 2006, Proceedings of the National Academy of Sciences of the United States of America).

Cerebral Protein Synthesis Studies : this compound has been used in studying cerebral protein synthesis through double-label experiments, helping to understand regional cerebral protein synthesis patterns (Bodsch et al., 1988, Journal of Neurochemistry).

Genetic Engineering of Fluoropolymers : The amino acid was used in genetic engineering to incorporate non-natural amino acids into repetitive polypeptides, demonstrating its utility in novel materials production (Yoshikawa, Fournier, Mason, & Tirrell, 1994, Macromolecules).

Biosynthesis Inhibition Studies : this compound was found to inhibit protein synthesis in a cell-free system of Ehrlich mouse ascites tumor cells, providing insights into the mechanisms of protein synthesis inhibition (Tamemasa, Okada, Iwasaki, & Watanabe, 1968, Chemical & pharmaceutical bulletin).

Synthesis of Fluorinated Amino Acids : It was synthesized from 4-fluorophenylpyruvate catalyzed by aspartate aminotransferase in a study, showing a method of producing fluorinated amino acids (Chen, Jia, Chen, Jiang, & Wei, 2008, Frontiers of Chemical Engineering in China).

Cancer Research : Different fluorinated aromatic amino acid analogues, including this compound, were evaluated for their cytostatic and cytotoxic effects on human breast cancer cells, highlighting their potential in cancer therapy (Giese et al., 2008, ChemMedChem).

Mechanism of Action

Target of Action

4-Fluoro-DL-Phenylalanine, also known as 4-Fluorophenylalanine or p-fluorophenylalanine, is a fluorinated derivative of the essential amino acid phenylalanine . The primary targets of this compound are likely to be the same as those of phenylalanine, which include various enzymes and receptors involved in protein synthesis and metabolic pathways.

Mode of Action

The mode of action of 4-Fluoro-DL-Phenylalanine is not fully understood. As a derivative of phenylalanine, it may interact with its targets in a similar manner, but the presence of the fluorine atom could alter these interactions. The fluorine atom is highly electronegative, which could influence the compound’s binding affinity and selectivity for its targets .

Biochemical Pathways

4-Fluoro-DL-Phenylalanine is likely to be involved in the same biochemical pathways as phenylalanine, including protein synthesis and various metabolic pathways. The fluorine atom could potentially alter the compound’s involvement in these pathways . More research is needed to fully understand the biochemical pathways affected by 4-Fluoro-DL-Phenylalanine.

Pharmacokinetics

The presence of the fluorine atom could potentially influence these properties, affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 4-Fluoro-DL-Phenylalanine’s action are not well-understood. As a derivative of phenylalanine, it may have similar effects, such as involvement in protein synthesis and metabolic processes. The fluorine atom could potentially alter these effects .

Action Environment

Environmental factors could influence the action, efficacy, and stability of 4-Fluoro-DL-Phenylalanine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Future Directions

19F NMR has emerged as a powerful tool in drug discovery, particularly in fragment-based screens . The favorable magnetic resonance properties of the fluorine-19 nucleus, the general absence of fluorine in biological settings, and its ready incorporation into both small molecules and biopolymers, has enabled multiple applications of 19F NMR using labeled small molecules and proteins in biophysical, biochemical, and cellular experiments .

properties

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

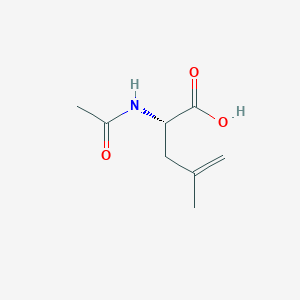

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.